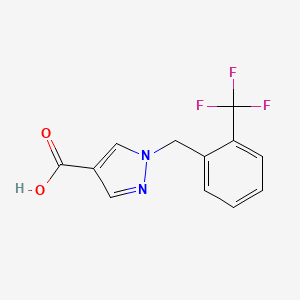

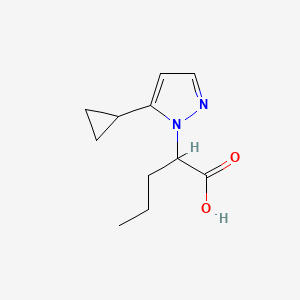

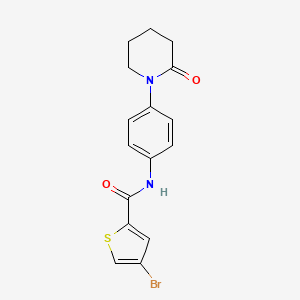

1-(2-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid

カタログ番号 B2822235

CAS番号:

1177346-90-5

分子量: 270.211

InChIキー: XJUZLFYXAOWWFT-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(2-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid” is likely to be an organic compound containing a pyrazole ring, a trifluoromethyl group, and a carboxylic acid group. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the trifluoromethyl group can increase the compound’s lipophilicity, which can affect its solubility and reactivity .科学的研究の応用

Multifunctional Material Development

- Fe(III) Detection, CO2 Capture, and Utilization : Lanthanide metal–organic frameworks (Ln-MOFs) utilizing a related tricarboxylate ligand have shown promise in Fe(III) ion detection, selective CO2 adsorption over CH4, and as catalysts in cyclization reactions with epoxides and CO2, highlighting their multifunctional material capabilities (Tan et al., 2018).

Luminescent Sensing and Dye Adsorption

- Fluorescent Sensing and Selective Dye Adsorption : A newly synthesized luminescent metal-organic framework (MOF) based on a similar dicarboxylate ligand demonstrated high luminescent sensitivity and selectivity for Fe3+, CrO42-, and Cr2O72- ions in aqueous solution, making it an effective probe for these substances. Additionally, it showcased selective adsorption capabilities for Congo red dye, indicating its potential for environmental monitoring and purification (Tong et al., 2018).

Synthetic Chemistry and Catalysis

- Amination of Homoenolates : The use of N-heterocyclic carbenes for generating homoenolate species from alpha,beta-unsaturated aldehydes represents a novel approach in catalysis. This methodology facilitated a formal [3+2] cycloaddition producing substituted pyrazolidinones, which upon reductive N-N bond cleavage yield beta-amino acid derivatives, showcasing the utility of these compounds in synthesizing complex organic molecules (Chan & Scheidt, 2008).

Improved Synthetic Methodologies

- Enhanced Synthesis of 1H-Pyrazole-4-Carboxylic Acid : An optimized synthetic route for 1H-pyrazole-4-carboxylic acid has been developed, improving the yield significantly from 70% to 97.1%. This method involves Claisen condensation, cyclization, deamination, and hydrolysis reactions, demonstrating advancements in the efficient synthesis of core pyrazole structures (Dong, 2011).

特性

IUPAC Name |

1-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c13-12(14,15)10-4-2-1-3-8(10)6-17-7-9(5-16-17)11(18)19/h1-5,7H,6H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUZLFYXAOWWFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C=N2)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2822156.png)

![N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2822158.png)

![2-fluoro-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2822164.png)

![4-((3-(3-(methylthio)phenyl)-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)methyl)benzonitrile](/img/structure/B2822167.png)

![8-isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2822170.png)

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2822175.png)